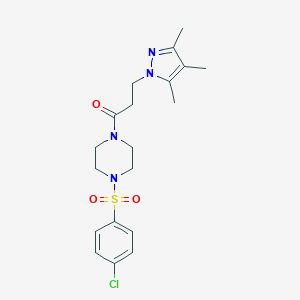

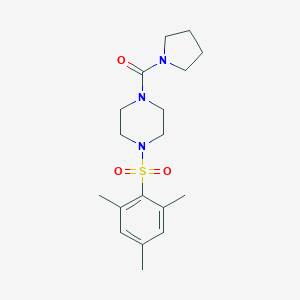

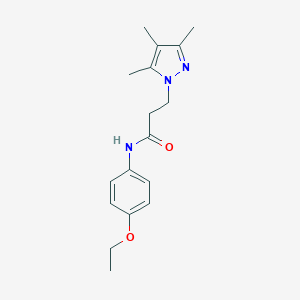

![molecular formula C21H18N2O3 B497320 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea CAS No. 927641-09-6](/img/structure/B497320.png)

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea” is a compound that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is found in many natural products and synthetic molecules exhibiting a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . For example, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .Molecular Structure Analysis

The molecular structure of compounds with the benzo[d][1,3]dioxole subunit has been studied . For instance, the crystal structure of a related compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, has been published .Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit have been explored . For instance, the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with the benzo[d][1,3]dioxole subunit can be determined using various spectroscopic techniques, such as multinuclear NMR, IR, and mass spectrometry .Mechanism of Action

Target of Action

Compounds with similar structures have shown antitumor activities against hela, a549, and mcf-7 cell lines .

Mode of Action

It is suggested that similar compounds may induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Biochemical Pathways

The induction of apoptosis and cell cycle arrest suggests that it may interfere with the normal cell division process .

Result of Action

Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against the three human cancer cells lines .

Future Directions

The future directions for research on compounds incorporating the benzo[d][1,3]dioxol-5-ylmethyl subunit could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, these compounds could be developed as potential antitumor agents .

properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-1,1-diphenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-21(22-14-16-11-12-19-20(13-16)26-15-25-19)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13H,14-15H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDLFCAEPYSYAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

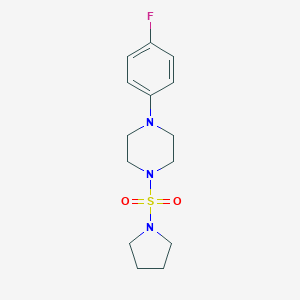

![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]-4-(mesitylsulfonyl)piperazine](/img/structure/B497243.png)

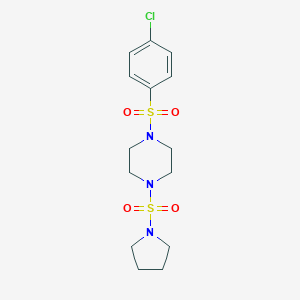

![1-(mesitylsulfonyl)-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B497252.png)

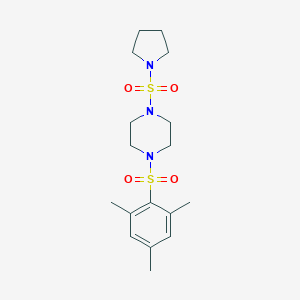

![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B497255.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497256.png)